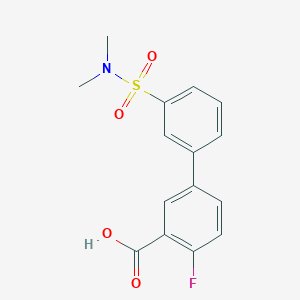
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid (3-(4-DMS-PB)) is a type of organic compound that has a wide range of applications in scientific research and laboratory experiments. 3-(4-DMS-PB) is a derivative of benzoic acid, which is a carboxylic acid that is found naturally in many plant and animal species. 3-(4-DMS-PB) is a white crystalline solid with a melting point of 173-174°C and a boiling point of 300°C. It has a molecular formula of C14H14O4S and a molecular weight of 278.31 g/mol.
科学研究应用
3-(4-DMS-PB) has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as benzodiazepines, β-amino acids, and imidazolines. It is also used as a catalyst in the synthesis of polymers, such as polyaniline. In addition, 3-(4-DMS-PB) is used as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines.
作用机制
The mechanism of action of 3-(4-DMS-PB) is not well understood. It is believed to act as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines. This inhibition is thought to be due to the presence of the dimethylsulfamoyl group, which binds to the active site of the enzyme and prevents it from catalyzing the oxidation of purines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-DMS-PB) are not well understood. It is known to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines. Inhibition of this enzyme can lead to decreased levels of uric acid in the body, which may be beneficial in the treatment of gout and other conditions associated with high levels of uric acid. In addition, 3-(4-DMS-PB) has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells.
实验室实验的优点和局限性
The advantages of using 3-(4-DMS-PB) in laboratory experiments include its low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 3-(4-DMS-PB) in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, it is not very stable and may decompose over time.
未来方向
There are a number of potential future directions for research involving 3-(4-DMS-PB). These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its synthesis and its solubility in different solvents could lead to improved methods for its use in laboratory experiments. Finally, further studies into its antioxidant activity could lead to potential therapeutic applications.
合成方法
3-(4-DMS-PB) can be synthesized through a reaction between 4-N,N-dimethylsulfamoylphenol and 2-methylbenzoic acid. This reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid (PTS) at a temperature of 140-150°C. The reaction is carried out in an inert atmosphere, such as nitrogen, and the reaction product is then purified through recrystallization.
属性
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-14(5-4-6-15(11)16(18)19)12-7-9-13(10-8-12)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMADVQJVJDVUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














